3-(2,5-Dioxo-2,5-dihydro-pyrrol-1-yl)-benzoic acid tert-butyl ester
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Overview
Description
3-(2,5-Dioxo-2,5-dihydro-pyrrol-1-yl)-benzoic acid tert-butyl ester is a chemical compound known for its unique structure and properties. It is characterized by the presence of a pyrrole ring fused with a benzoic acid ester, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dioxo-2,5-dihydro-pyrrol-1-yl)-benzoic acid tert-butyl ester typically involves the reaction of maleic anhydride with glycine to form N-glycinylmaleamic acid. This intermediate is then cyclized to form the pyrrole ring. The final step involves esterification with tert-butyl alcohol under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction times are crucial in industrial settings to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dioxo-2,5-dihydro-pyrrol-1-yl)-benzoic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
3-(2,5-Dioxo-2,5-dihydro-pyrrol-1-yl)-benzoic acid tert-butyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The pyrrole ring can interact with enzymes and proteins, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid
- 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid
Uniqueness
3-(2,5-Dioxo-2,5-dihydro-pyrrol-1-yl)-benzoic acid tert-butyl ester is unique due to its specific ester group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. Its structure allows for versatile applications in various fields of research.
Properties
IUPAC Name |
tert-butyl 3-(2,5-dioxopyrrol-1-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-15(2,3)20-14(19)10-5-4-6-11(9-10)16-12(17)7-8-13(16)18/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHPLWJKZQOXSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC=C1)N2C(=O)C=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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